N-[4-(azepan-1-ylsulfonyl)phenyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that features a combination of azepane, sulfonyl, phenyl, chromene, and carboxamide groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a photochemical dearomative ring expansion of nitroarenes, mediated by blue light at room temperature.
Sulfonylation: The azepane ring is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Coupling with Phenyl Group: The sulfonylated azepane is coupled with a phenyl group through electrophilic aromatic substitution reactions.
Chromene Synthesis: The chromene moiety is synthesized separately through cyclization reactions involving appropriate precursors.
Final Coupling: The chromene and the sulfonylated azepane-phenyl intermediate are coupled together under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to various biological processes.
Comparison with Similar Compounds
Similar Compounds
N-[4-(AZEPANE-1-SULFONYL)PHENYL]BENZAMIDE: This compound shares the azepane-sulfonyl-phenyl core but differs in the chromene and carboxamide groups.
4-(AZEPANE-1-SULFONYL)PHENOL: Similar in structure but lacks the chromene and carboxamide moieties.
Uniqueness
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H26N2O5S |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H26N2O5S/c1-16-13-20-21(27)15-23(31-22(20)14-17(16)2)24(28)25-18-7-9-19(10-8-18)32(29,30)26-11-5-3-4-6-12-26/h7-10,13-15H,3-6,11-12H2,1-2H3,(H,25,28) |
InChI Key |
COYACAYQHIYOJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Origin of Product |
United States |
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